N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, all connected through an oxalamide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate nitriles and diamines under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Oxalamide Linkage Formation: The oxalamide linkage is formed by reacting oxalyl chloride with amines, leading to the formation of the desired amide bond.
Final Coupling: The final step involves coupling the pyrazine, piperidine, and pyridine moieties through the oxalamide linkage under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine and pyrazine rings.
Reduction Products: Amines derived from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxalamide linkage allows for the formation of stable complexes with proteins, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-2-yl)oxalamide
- N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-4-yl)oxalamide
- N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(quinolin-3-yl)oxalamide
Uniqueness
The uniqueness of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it a valuable molecule for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c19-10-15-16(22-7-6-21-15)25-8-3-13(4-9-25)11-23-17(26)18(27)24-14-2-1-5-20-12-14/h1-2,5-7,12-13H,3-4,8-9,11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIVRVIVELTPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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